N-(4-methylpiperazin-1-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylpiperazin-1-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide, also known as THN201, is a novel small molecule drug candidate that has been developed for the treatment of various diseases. The compound is a potent and selective inhibitor of the histone deacetylase 6 (HDAC6) enzyme, which has been implicated in the regulation of many cellular processes, including gene expression, protein degradation, and cytoskeletal dynamics.
Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Disease Mechanisms
Nicotinamide N-Methyltransferase (NNMT) Regulation : NNMT is an enzyme that methylates nicotinamide, a form of vitamin B3, to produce N1-methylnicotinamide (MNAM). NNMT plays a critical role in regulating metabolic pathways in adipose tissue and the liver. Research indicates that suppressing hepatic NNMT expression can alter glucose and cholesterol metabolism, suggesting potential therapeutic strategies for metabolic diseases through modulation of NNMT activity (Hong et al., 2015).
Chemical Synthesis and Medicinal Chemistry
Facile Synthesis and Potential Antimycobacterial Agents : Studies on the synthesis of derivatives related to "N-(4-methylpiperazin-1-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide" have demonstrated their potential as antimycobacterial agents against Mycobacterium tuberculosis. This highlights the compound's relevance in developing new treatments for tuberculosis (Patel et al., 2014).
Novel Therapeutic Applications
Inhibition of NNMT for Metabolic Disorders : A small molecule analog of nicotinamide has shown inhibition of NNMT activity, leading to reductions in MNA levels and driving improvements in insulin sensitivity, glucose modulation, and body weight in animal models. This suggests a new avenue for the treatment of metabolic disorders by targeting NNMT (Kannt et al., 2018).
Enzyme Mechanism and Detoxification Pathways
Substrate Recognition and Detoxification by NNMT : Structural studies of NNMT reveal insights into how it recognizes and methylates nicotinamide and other pyridine-containing compounds. This not only elucidates NNMT's role in metabolic regulation but also suggests its potential in detoxifying harmful substances, offering insights into novel detoxification pathways (Peng et al., 2011).
Eigenschaften
IUPAC Name |
N-(4-methylpiperazin-1-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3/c1-18-6-8-19(9-7-18)17-14(20)13-3-2-5-16-15(13)22-12-4-10-21-11-12/h2-3,5,12H,4,6-11H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKELQPUZBCHGLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=O)C2=C(N=CC=C2)OC3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylpiperazin-1-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.